N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl group, a pyridinyl group, and a triazole ring, which contribute to its diverse chemical properties and biological activities.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been proven to exhibit significant antibacterial activity .
Biochemical Pathways
The 1,2,4-triazole core is known to interact with various biochemical pathways due to its multidirectional biological activity .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Incorporation of the Cyclohexyl Group: The cyclohexyl group is added through an alkylation reaction, often using cyclohexyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antifungal, antibacterial, and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl)-acetamide
- N-cyclohexyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
Uniqueness
N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclohexyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-14(17-12-4-2-1-3-5-12)10-13-18-15(20-19-13)11-6-8-16-9-7-11/h6-9,12H,1-5,10H2,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEBDHUDZYPOAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=NC(=NN2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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